4-{[4-(4-Methoxyphenyl)phthalazin-1-yl]amino}phenol
Description
4-{[4-(4-Methoxyphenyl)phthalazin-1-yl]amino}phenol is a phthalazine-based heterocyclic compound featuring a methoxy-substituted phenyl group at the 4-position of the phthalazine core and a phenolic hydroxyl group linked via an amino bridge. This structure confers unique electronic and steric properties, making it a candidate for pharmacological studies, particularly in antimicrobial and anticancer research . The compound is synthesized through nucleophilic substitution reactions, starting from 1-chloro-4-(4-methoxyphenyl)phthalazine, with a reported yield of 84% and a melting point of 142–143°C .
Properties
IUPAC Name |
4-[[4-(4-methoxyphenyl)phthalazin-1-yl]amino]phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3O2/c1-26-17-12-6-14(7-13-17)20-18-4-2-3-5-19(18)21(24-23-20)22-15-8-10-16(25)11-9-15/h2-13,25H,1H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOIUJVKDQGRWQS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN=C(C3=CC=CC=C32)NC4=CC=C(C=C4)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[4-(4-Methoxyphenyl)phthalazin-1-yl]amino}phenol typically involves the reaction of 4-methoxyphenylamine with phthalic anhydride to form an intermediate, which is then further reacted with phenol under specific conditions to yield the final product . The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like sulfuric acid or hydrochloric acid to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
4-{[4-(4-Methoxyphenyl)phthalazin-1-yl]amino}phenol undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific pH levels, and the use of solvents like dichloromethane or acetonitrile .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinone derivatives, while reduction can produce amino derivatives. Substitution reactions can lead to a variety of substituted phenol and phthalazine derivatives .
Scientific Research Applications
4-{[4-(4-Methoxyphenyl)phthalazin-1-yl]amino}phenol has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, such as enzyme inhibition and receptor binding.
Medicine: Research explores its potential as a therapeutic agent for various diseases, including cancer and inflammatory conditions.
Industry: It is utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 4-{[4-(4-Methoxyphenyl)phthalazin-1-yl]amino}phenol involves its interaction with specific molecular targets and pathways. For instance, it has been studied as an inhibitor of vascular endothelial growth factor receptor-2 (VEGFR-2), which plays a crucial role in angiogenesis and cancer progression . The compound binds to the active site of VEGFR-2, blocking its activity and thereby inhibiting the growth of cancer cells. Additionally, it may induce apoptosis in cancer cells through various signaling pathways .
Comparison with Similar Compounds
Research Findings and Implications
- Synthetic Modularity : The phthalazine core allows modular substitution, enabling tuning of electronic and steric properties for target-specific applications .
- Biological Optimization : While methoxy derivatives show moderate antimicrobial activity, chloro and methyl analogs are superior in cytotoxicity. Hybrid derivatives (e.g., OCH₃ + Cl) could balance solubility and potency .
- ADMET Profile : Methoxy groups may improve metabolic stability compared to chloro groups, which are prone to glutathione conjugation and detoxification .
Biological Activity
4-{[4-(4-Methoxyphenyl)phthalazin-1-yl]amino}phenol, also known by its CAS number 364600-57-7, is a compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activities, including antimicrobial, anticancer, and other pharmacological effects based on diverse research findings.
- Molecular Formula : C21H17N3O2
- Molecular Weight : 343.38 g/mol
- LogP : 4.83 (indicating lipophilicity which may affect its bioavailability) .
Antimicrobial Activity
Research has indicated that compounds similar to this compound exhibit varying degrees of antimicrobial activity. For instance, studies have shown that certain derivatives possess significant antibacterial properties against various strains of bacteria. The Minimum Inhibitory Concentration (MIC) values for related compounds have been reported to range from 0.08 to 0.70 mg/mL against different bacterial species .
Table 1: Antimicrobial Activity of Related Compounds
| Compound | MIC (mg/mL) | Target Organism |
|---|---|---|
| Compound A | 0.23 | E. coli |
| Compound B | 0.47 | S. Typhimurium |
| Compound C | 0.11 | T. viride |
| Compound D | 0.70 | B. cereus |
Anticancer Activity
The anticancer potential of phthalazine derivatives has been explored through various in vitro studies. For example, some studies have assessed the cytotoxic effects of these compounds on cancer cell lines such as HT-29 (colon cancer) and COLO-205 (colorectal cancer). The results indicated that certain derivatives could induce apoptosis and cell cycle arrest in these cell lines, suggesting a mechanism that may be beneficial for cancer therapy .
Case Study: Cytotoxicity Evaluation
In a recent study, the compound was evaluated for its cytotoxic effects using the MTT assay, revealing IC50 values indicative of significant anticancer activity at concentrations below 10 µM against HT-29 cells.
Mechanistic Insights
Molecular docking studies have provided insights into the binding interactions of this compound with target proteins involved in cancer progression and microbial resistance mechanisms. The docking results suggest favorable interactions with key receptors such as VEGFR2, which plays a critical role in tumor angiogenesis .
Q & A
Basic: What synthetic routes are effective for preparing 4-{[4-(4-Methoxyphenyl)phthalazin-1-yl]amino}phenol, and how can reaction yields be optimized?
Methodological Answer:
The compound is typically synthesized via nucleophilic substitution or condensation reactions. A common approach involves reacting 4-(4-methoxyphenyl)phthalazin-1(2H)-one with an appropriately substituted aniline derivative under reflux conditions. For example, phosphorylation agents like phosphorus oxychloride (POCl₃) and phosphorus pentachloride (PCl₅) can activate the phthalazinone moiety for subsequent amination . Key parameters for yield optimization include:
- Temperature control : Heating on a steam bath (e.g., 2 hours at 100°C) ensures complete activation of intermediates.
- Purification : Recrystallization from ethanol or ethyl acetate improves purity .
- Stoichiometry : A 1:1 molar ratio of phthalazinone to nucleophilic amine minimizes side reactions .
Basic: Which analytical techniques are critical for confirming the structural identity and purity of this compound?
Methodological Answer:
A combination of spectroscopic and chromatographic methods is essential:
- NMR Spectroscopy : ¹H and ¹³C NMR confirm substituent positions and aromatic proton environments. For example, methoxy protons typically resonate at δ 3.8–4.0 ppm, while phenolic OH appears as a broad singlet (δ 9–10 ppm) .
- FT-IR : Key peaks include N-H stretches (~3300 cm⁻¹) and C=O/C=N vibrations (~1650 cm⁻¹) .
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H]⁺ ion for C₂₁H₁₈N₃O₂ at m/z 344.1397) .
- Elemental Analysis : Discrepancies >0.4% between calculated and observed C/H/N/O values indicate impurities .
Advanced: How can factorial design methodologies improve the efficiency of synthesis optimization?
Methodological Answer:
Factorial design systematically evaluates multiple variables (e.g., temperature, solvent, catalyst loading) to identify optimal conditions. For example:
- 2³ Full Factorial Design : Vary temperature (80–120°C), solvent polarity (ethanol vs. DMF), and reaction time (2–6 hours).
- Response Surface Methodology (RSM) : Models interactions between variables to predict maximum yield .
- Case Study : In phthalazine derivatives, optimizing POCl₃ concentration via factorial design increased yields from 51% to 68% .
Advanced: What computational tools are used to predict reaction pathways and intermediate stability?
Methodological Answer:
Quantum chemical calculations (e.g., DFT) and reaction path search algorithms (e.g., GRRM) model intermediates and transition states:
- Reactivity Prediction : Calculate Fukui indices to identify nucleophilic/electrophilic sites on the phthalazinone core .
- Transition State Analysis : IRC (Intrinsic Reaction Coordinate) calculations validate proposed mechanisms for amination steps .
- Solvent Effects : COSMO-RS simulations predict solvation energies to optimize solvent selection .
Advanced: How should researchers resolve discrepancies between calculated and experimental elemental analysis data?
Methodological Answer:
Discrepancies often arise from incomplete purification or hygroscopic intermediates. Mitigation strategies include:
- Repeated Recrystallization : Use mixed solvents (e.g., ethanol/water) to remove residual salts .
- Microanalysis Validation : Cross-check with combustion analysis (CHNS-O) and X-ray crystallography for stoichiometric confirmation .
- Case Study : For 4-(4-methylphenyl)phthalazin-1(2H)-one, elemental analysis deviations ≤0.3% were achieved after three recrystallizations .
Advanced: What in vitro models are suitable for assessing the anticancer potential of this compound?
Methodological Answer:
- Cytotoxicity Assays : Use MTT or SRB assays on cancer cell lines (e.g., MCF-7, HeLa). IC₅₀ values <10 μM indicate potent activity .
- Mechanistic Studies :
- Apoptosis : Flow cytometry with Annexin V/PI staining.
- Cell Cycle Arrest : DNA content analysis via propidium iodide .
- Selectivity : Compare IC₅₀ values with normal cell lines (e.g., HEK-293) to assess therapeutic index .
Advanced: How do crystallographic studies elucidate structure-activity relationships (SAR) in phthalazine derivatives?
Methodological Answer:
X-ray crystallography reveals critical structural features:
- Planarity : Dihedral angles between the phthalazine core and substituents (e.g., 53.93° for methylphenyl groups) influence π-π stacking and target binding .
- Hydrogen Bonding : Intermolecular C–H···O bonds stabilize crystal packing, which correlates with solubility and bioavailability .
- Case Study : In 4-(4-methylphenyl)phthalazin-1(2H)-one, π-π interactions (centroid distance 3.699 Å) enhance DNA intercalation potential .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
